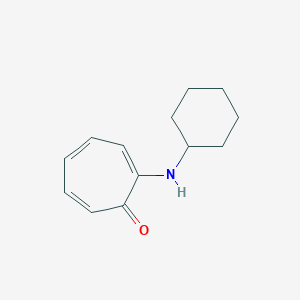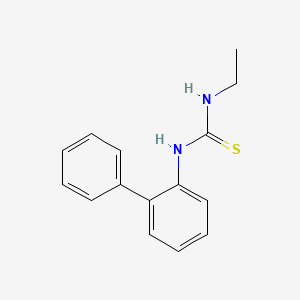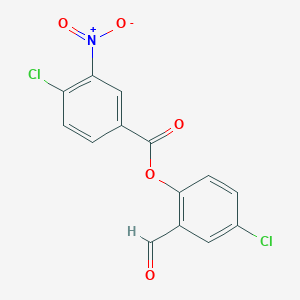
2-(2-furyl)-3-(1-naphthyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furyl)-3-(1-naphthyl)-4(3H)-quinazolinone, commonly known as FNQ, is a heterocyclic compound that has gained considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. FNQ is a synthetic molecule that belongs to the class of quinazolinone derivatives and is characterized by its unique structural features. The compound has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of FNQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. FNQ has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects
FNQ has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. FNQ has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents. The compound has also been shown to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNQ has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high yields. FNQ is also stable under normal laboratory conditions, making it a suitable candidate for in vitro studies. However, one limitation of FNQ is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on FNQ. One area of interest is the development of new derivatives of FNQ with improved biological activities. Another area of interest is the development of new synthetic methods for the preparation of FNQ and its derivatives. Additionally, the potential use of FNQ as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal complexes warrants further investigation. Finally, the potential therapeutic applications of FNQ in the treatment of various diseases, including cancer and oxidative stress-related diseases, should be explored further.
Métodos De Síntesis
The synthesis of FNQ involves the condensation of 2-furylamine and 1-naphthylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The synthesis of FNQ has been optimized and can be carried out using various methods, including microwave-assisted synthesis, solvent-free synthesis, and multicomponent reactions.
Aplicaciones Científicas De Investigación
FNQ has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit a range of biological activities, including antitumor, antifungal, antibacterial, and antioxidant activities. FNQ has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of metal complexes.
Propiedades
IUPAC Name |
2-(furan-2-yl)-3-naphthalen-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-22-17-10-3-4-11-18(17)23-21(20-13-6-14-26-20)24(22)19-12-5-8-15-7-1-2-9-16(15)19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCHLGBGJWEYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-3-(naphthalen-1-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)



![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)




![N-benzyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5877047.png)
![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)